molecular formula C7H13Br B13194030 1-Bromo-2-tert-butylcyclopropane CAS No. 55682-99-0

1-Bromo-2-tert-butylcyclopropane

Cat. No.: B13194030
CAS No.: 55682-99-0
M. Wt: 177.08 g/mol
InChI Key: TZLAVHKVJGZQJP-UHFFFAOYSA-N
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Description

1-Bromo-2-tert-butylcyclopropane is an organic compound with the molecular formula C7H13Br. It is a cyclopropane derivative where a bromine atom is attached to the first carbon and a tert-butyl group is attached to the second carbon of the cyclopropane ring. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-tert-butylcyclopropane can be synthesized through the bromination of 2-tert-butylcyclopropane. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the cyclopropane ring to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-tert-butylcyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-2-tert-butylcyclopropane is used in various scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: The compound is used in the synthesis of biologically active molecules and as a probe to study enzyme-catalyzed reactions.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-2-tert-butylcyclopropane involves its interaction with various molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions. The cyclopropane ring strain also plays a role in the compound’s reactivity, making it a useful intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-tert-butylcyclopropane is unique due to the presence of the bulky tert-butyl group, which provides significant steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms .

Properties

CAS No.

55682-99-0

Molecular Formula

C7H13Br

Molecular Weight

177.08 g/mol

IUPAC Name

1-bromo-2-tert-butylcyclopropane

InChI

InChI=1S/C7H13Br/c1-7(2,3)5-4-6(5)8/h5-6H,4H2,1-3H3

InChI Key

TZLAVHKVJGZQJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC1Br

Origin of Product

United States

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